molecular formula C27H24N4O8S B2897874 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-80-9

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No. B2897874
CAS RN: 896705-80-9
M. Wt: 564.57
InChI Key: PLGMARBSTUAVFI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C27H24N4O8S and its molecular weight is 564.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in heterocyclic chemistry has led to the development of various synthetic methods for creating quinazolinone derivatives, which are of interest due to their potential biological activities. A study by Chern et al. (1988) on the reactions of anthranilamide with isocyanates illustrates a new facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the versatility of quinazolinones as scaffolds for further chemical modifications (Chern et al., 1988).

Biological Activities

Quinazolinone derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For example, Abu‐Hashem et al. (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).

Antitumor Activity

The antitumor activities of quinazolinone derivatives have been a focus of research, with compounds showing promising results against various cancer cell lines. A study by Al-Suwaidan et al. (2016) on the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues revealed broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Al-Suwaidan et al., 2016).

Enzyme Inhibition

Quinazolinone derivatives are also investigated for their role as enzyme inhibitors, which can be harnessed for therapeutic applications. For instance, the evaluation of furan-amidines as inhibitors of NQO2 by Alnabulsi et al. (2018) indicates the potential use of these compounds in cancer chemotherapy and malaria treatment, showcasing the diverse applications of quinazolinone derivatives in medicinal chemistry (Alnabulsi et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O8S/c32-24(28-11-16-3-4-20-21(8-16)37-14-36-20)5-6-31-26(34)18-9-22-23(39-15-38-22)10-19(18)30-27(31)40-13-25(33)29-12-17-2-1-7-35-17/h1-4,7-10H,5-6,11-15H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGMARBSTUAVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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